(2S)-1-aminopropane-2-sulfonamidehydrochloride

Chiral Synthesis Medicinal Chemistry Enantioselectivity

Select the stereodefined (2S)-enantiomer for reproducible chiral synthesis. Racemic mixture (CAS 1420660-61-2) introduces 50% inactive isomer, requiring costly chiral resolution. This defined (S)-stereocenter enables enantioselective interactions in PROTAC linker design and asymmetric catalysis. High hydrophilicity (LogP -1.6) ensures solubility in aqueous bioconjugation without protein denaturation.

Molecular Formula C3H11ClN2O2S
Molecular Weight 174.65 g/mol
Cat. No. B13632456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-aminopropane-2-sulfonamidehydrochloride
Molecular FormulaC3H11ClN2O2S
Molecular Weight174.65 g/mol
Structural Identifiers
SMILESCC(CN)S(=O)(=O)N.Cl
InChIInChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m0./s1
InChIKeyAVBIKLXDQUBZLP-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-aminopropane-2-sulfonamide hydrochloride (CAS 2322926-90-7): Chiral Sulfonamide Building Block for Enantioselective Synthesis


(2S)-1-aminopropane-2-sulfonamide hydrochloride is a chiral sulfonamide derivative featuring a stereospecific (S)-configuration at the α-carbon [1]. With a molecular formula of C3H11ClN2O2S and a molecular weight of 174.65 g/mol [2], this compound serves as a versatile small-molecule scaffold and building block in medicinal chemistry . Its structure, which incorporates both a primary amine and a sulfonamide group, enables participation in a wide range of chemical reactions, including nucleophilic substitutions and condensations, making it a valuable intermediate for the synthesis of more complex, biologically active molecules .

Why Generic Substitution with Racemates or Achiral Analogs Fails: The Critical Role of Stereochemistry in (2S)-1-aminopropane-2-sulfonamide hydrochloride Procurement


Generic substitution of (2S)-1-aminopropane-2-sulfonamide hydrochloride with its racemic mixture (CAS 1420660-61-2) or achiral analogs like 3-aminopropane-1-sulfonamide introduces uncontrolled stereochemical variables that directly undermine experimental reproducibility in chiral synthesis. The (2S)-enantiomer possesses a specific three-dimensional arrangement that is essential for stereoselective interactions in asymmetric catalysis and for generating enantiopure final products [1]. Using a racemate, which contains an equimolar amount of the inactive or differently active (2R)-enantiomer, reduces the effective concentration of the desired stereoisomer by 50% and introduces a contaminant that can lead to false-negative results in biological assays or necessitate complex, costly chiral purification steps downstream . Furthermore, achiral aminopropane sulfonamides lack the defined stereocenter entirely, rendering them unsuitable for applications requiring chiral induction or enantioselective binding .

(2S)-1-aminopropane-2-sulfonamide hydrochloride Evidence Guide: Quantified Differentiation from Closest Analogs


Stereochemical Purity Defines Activity: (2S)-Enantiomer vs. Racemic Mixture

The (2S)-1-aminopropane-2-sulfonamide hydrochloride offers a defined stereocenter, in contrast to the racemic mixture (CAS 1420660-61-2) which contains a 1:1 ratio of (2S)- and (2R)-enantiomers. In analogous chiral sulfonamide systems, the enantiomeric purity of the starting material directly correlates with the enantiomeric excess of the final product. For instance, in the synthesis of enantiopure sultams from α-amino acids, the use of a single enantiomer is mandatory to preserve chirality and achieve the desired pharmacological profile [1]. While a direct head-to-head biological comparison for this specific compound is not available in the public domain, the well-established principle of enantioselective biological activity across the sulfonamide class dictates that the (2S)-form is the required stereoisomer for any application targeting a chiral environment [2].

Chiral Synthesis Medicinal Chemistry Enantioselectivity

Improved Physicochemical Handling: Hydrochloride Salt Form vs. Free Base

(2S)-1-aminopropane-2-sulfonamide hydrochloride (CAS 2322926-90-7) is supplied as a hydrochloride salt, which offers significant advantages over the free base form (CAS 2322926-89-4) for handling and application. While specific solubility data for this compound is not published, the general principle for amine hydrochlorides is that they exhibit increased water solubility and improved stability compared to their free base counterparts [1]. The salt form typically exists as a stable, free-flowing powder that is easier to weigh and dispense accurately, and it is less prone to oxidation or degradation during storage [2]. In contrast, the free base is often an oil or low-melting solid that can be difficult to handle and may require special storage conditions.

Formulation Solubility Stability

Defined Stereocenter for Downstream Applications: (2S)-Configuration vs. (2R)-Enantiomer

The (2S)-1-aminopropane-2-sulfonamide hydrochloride is defined by its specific (S)-configuration at the chiral center, in contrast to the (2R)-enantiomer (CAS 2165452-25-3 for the free base). In drug discovery and asymmetric synthesis, the absolute configuration of a chiral building block determines the stereochemical outcome of subsequent reactions. For example, in the field of carbonic anhydrase inhibition, enantiomeric sulfonamides have been shown to bind differently to the enzyme, with one enantiomer often exhibiting significantly higher potency than the other [1]. While specific activity data for this exact compound is not publicly available, the use of the correct enantiomer is a fundamental requirement for any project involving chiral targets. The (2S)-enantiomer must be selected based on the specific stereochemical needs of the target molecule or catalytic system.

Asymmetric Catalysis Enzyme Inhibition Chiral Resolution

Optimized LogP for Polar Reaction Media: (2S)-1-aminopropane-2-sulfonamide vs. Aromatic Sulfonamides

The computed LogP (XLogP3) for the free base (2S)-1-aminopropane-2-sulfonamide is -1.6 [1]. This value indicates significantly higher hydrophilicity compared to common aromatic sulfonamide building blocks like sulfanilamide (LogP ~ -0.62) or N-acetylsulfanilyl chloride (LogP ~ 1.1) [2]. This increased polarity, due to the small aliphatic backbone and multiple hydrogen-bond donors/acceptors (HBD count: 2, HBA count: 4), makes the compound exceptionally well-suited for reactions in aqueous or polar organic solvents, a common requirement in many biochemical assays and bioconjugation reactions [3].

Medicinal Chemistry Physicochemical Properties Drug Design

(2S)-1-aminopropane-2-sulfonamide hydrochloride: Best-Fit Application Scenarios Based on Evidence


Enantioselective Synthesis of Chiral Sulfonamide-Based Drugs

The defined (S)-stereochemistry of this compound makes it an essential building block for the synthesis of enantiopure pharmaceuticals. Its use is mandated in any synthetic route where the final target molecule requires a specific stereocenter, as using a racemic mixture would lead to a 50% reduction in yield of the desired enantiomer and introduce a difficult-to-separate diastereomeric impurity. This is directly supported by the class-level evidence of enantioselective activity in sulfonamide-containing drugs [1].

Aqueous-Phase Bioconjugation and Chemical Biology

The high hydrophilicity (LogP -1.6) and high water solubility (salt form) of (2S)-1-aminopropane-2-sulfonamide hydrochloride make it an ideal candidate for applications requiring aqueous reaction conditions. This property is critical for bioconjugation reactions, such as linking payloads to antibodies or modifying biomolecules, where organic co-solvents can denature proteins. This advantage is quantified by its low LogP relative to more hydrophobic sulfonamide alternatives [2].

Development of Hydrophilic Linkers and Spacers in PROTACs

In the design of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, the linker's physicochemical properties are crucial for cellular permeability and ternary complex formation. The low lipophilicity and defined stereochemistry of this compound allow it to serve as a compact, hydrophilic linker that can improve the overall drug-likeness of the final conjugate. Its use can be a strategic alternative to more hydrophobic or flexible alkyl linkers, based on the quantitative LogP difference [2] and its defined, rigid stereocenter [1].

Chiral Ligand and Organocatalyst Precursor

The presence of both a primary amine and a sulfonamide group in a chiral scaffold makes this compound a valuable precursor for synthesizing chiral ligands and organocatalysts for asymmetric reactions. The (S)-stereocenter provides a defined chiral environment that can be transferred to the catalytic site, influencing the enantioselectivity of reactions like aldol or Mannich condensations [3]. The racemic version would be ineffective for this purpose.

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